Cas no 1919-48-8 (Triphenyl Cyanurate)
Triphenyl Cyanurate Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Triphenoxy-s-triazine
- 2,4,6-triphenyl-s-triazine
- 2,4,6-triphenoxy-1,3,5-triazine
- 1,3,5-Triazine,2,4,6-triphenoxy
- 2,3-DIMETHYL-1-(2-HYDROXYETHYL)-4-OXOPIPERIDINE HYDROCHLORIDE
- 2,4,6-triphenoxy-[1,3,5]triazine
- 2,4,6-triphenoxy-1,3,5-s-triazine
- 2,4,6-tris(phenoxy)-1,3,5-triazine
- EINECS 217-644-5
- s-Triazine,2,4,6-triphenoxy
- Triphenoxy-[1,3,5]triazin
- Triphenoxy-s-triazine
- Triphenyl cyanurate
- AKOS 90699
- AKOS MSC-0100
- TIMTEC-BB SBB001415
- 2,4,6-triphenoxy-s-triazin
- s-Triazine, 2,4,6-triphenoxy-
- 5-triazine,2,4,6-triphenoxy-3
- triphenylcyanurate
- 1,3,5-Triazine, 2,4,6-triphenoxy-
- EI8X45A9IB
- triphenoxy-1,3,5-triazine
- Triazine der.
- NSC76476
- 1,3,5-Triazine,2,4,6-triphenoxy-
- Maybridge4_003089
- 2,6-Triphenoxy-s-triazine
- Oprea1_022492
- CBDivE_004028
- s-Triazine,4,6-triphenoxy-
- 5-26-03-00533 (Beilstein Handbook Reference)
- NRB-01501
- NS00026259
- MFCD00006048
- NSC 76476
- 2,6-Triphenoxy-1,3,5-triazine
- FT-0609918
- E70303
- BRD-K89451839-001-01-9
- 2,4,6-TRIBROMOTRIPHENOXY-1,3,5-TRIAZINE
- SCHEMBL1006428
- 1919-48-8
- NSC-76476
- CS-0073769
- AI3-52873
- F0777-0720
- 2,4,6-Tris-phenoxy-[1,3,5]triazine
- CCG-247298
- HMS1529M09
- NCGC00176223-01
- BRN 0331811
- AKOS000279806
- UNII-EI8X45A9IB
- SR-01000508669
- SR-01000508669-1
- AS-61326
- 2,4,6-Triphenoxy-1,3,5-triazine, 98%
- J-012412
- DTXSID9062061
- 1,5-Triazine, 2,4,6-triphenoxy-
- STK723493
- Triphenyl Cyanurate
-
- MDL: MFCD00006048
- Inchi: 1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H
- InChI Key: IYDYVVVAQKFGBS-UHFFFAOYSA-N
- SMILES: O(C1N=C(N=C(N=1)OC1C=CC=CC=1)OC1C=CC=CC=1)C1C=CC=CC=1
- BRN: 0331811
Computed Properties
- Exact Mass: 357.11100
- Monoisotopic Mass: 357.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.6
- Topological Polar Surface Area: 66.4
- Molecular Weight: 357.4
Experimental Properties
- Color/Form: Off white or light beige powder
- Density: 1.3023 (rough estimate)
- Melting Point: 232-235 °C (lit.)
- Boiling Point: 490°C (rough estimate)
- Flash Point: 245.5°C
- Refractive Index: 1.6300 (estimate)
- PSA: 66.36000
- LogP: 5.24850
- Solubility: Slightly soluble in water
Triphenyl Cyanurate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VS306-1g |
Triphenyl Cyanurate |
1919-48-8 | 98% | 1g |
¥69.0 | 2022-02-28 | |
| TRC | T207836-100mg |
Triphenyl Cyanurate |
1919-48-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T207836-500mg |
Triphenyl Cyanurate |
1919-48-8 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T207836-1g |
Triphenyl Cyanurate |
1919-48-8 | 1g |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T871811-5g |
2,4,6-Triphenoxy-1,3,5-triazine |
1919-48-8 | 98% | 5g |
¥186.00 | 2022-08-31 | |
| abcr | AB351960-10 g |
2,4,6-Triphenoxy-1,3,5-triazine; 96% |
1919-48-8 | 10g |
€59.10 | 2022-06-10 | ||
| abcr | AB351960-50 g |
2,4,6-Triphenoxy-1,3,5-triazine, 96%; . |
1919-48-8 | 96% | 50 g |
€148.60 | 2023-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T871811-25g |
2,4,6-Triphenoxy-1,3,5-triazine |
1919-48-8 | 98% | 25g |
¥726.00 | 2022-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 153664-10G |
Triphenyl Cyanurate |
1919-48-8 | 10g |
¥411.26 | 2023-12-10 | ||
| Chemenu | CM538001-25g |
2,4,6-Triphenoxy-1,3,5-triazine |
1919-48-8 | 97% | 25g |
$*** | 2023-03-31 |
Triphenyl Cyanurate Suppliers
Triphenyl Cyanurate Related Literature
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E. Etemadi-Davan,N. Iranpoor Chem. Commun. 2017 53 12794
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2. 195. Some substituted 1,3,5-triazinesA. D. Forbes,P. Gould,I. R. Hills J. Chem. Soc. 1965 1113
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3. Adenine isosteres with bridgehead nitrogen. Part 1. Two independent syntheses of the [1,2,4]triazolo[1,5-a][1,3,5]triazine ring system leading to a range of substituents in the 2, 5 and 7 positionsPeter W. R. Caulkett,Geraint Jones,Mary McPartlin,Nigel D. Renshaw,Sarah K. Stewart,Brian Wright J. Chem. Soc. Perkin Trans. 1 1995 801
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4. Adenine isosteres with bridgehead nitrogen. Part 1. Two independent syntheses of the [1,2,4]triazolo[1,5-a][1,3,5]triazine ring system leading to a range of substituents in the 2, 5 and 7 positionsPeter W. R. Caulkett,Geraint Jones,Mary McPartlin,Nigel D. Renshaw,Sarah K. Stewart,Brian Wright J. Chem. Soc. Perkin Trans. 1 1995 801
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Liang Wang,Yaoyao Wang,Jun Shen,Qun Chen,Ming-Yang He Org. Biomol. Chem. 2018 16 4816
Additional information on Triphenyl Cyanurate
Comprehensive Guide to Triphenyl Cyanurate (CAS No. 1919-48-8): Properties, Applications, and Market Insights
Triphenyl Cyanurate (CAS No. 1919-48-8) is a specialized chemical compound widely recognized for its role in polymer stabilization and flame retardancy. With the growing demand for high-performance materials in industries like electronics, automotive, and construction, this compound has gained significant attention. Its unique molecular structure, featuring three phenyl groups attached to a cyanurate core, provides exceptional thermal stability and compatibility with various polymers.
One of the most searched questions about Triphenyl Cyanurate is: "How does Triphenyl Cyanurate improve polymer performance?" The answer lies in its ability to act as a crosslinking agent and stabilizer. When incorporated into polymers, it enhances heat resistance, reduces degradation, and improves mechanical properties. This makes it invaluable in applications such as wire and cable insulation, where thermal stability is critical.
Another trending topic in the chemical industry is sustainability. Researchers are exploring eco-friendly alternatives to traditional additives, and Triphenyl Cyanurate is often discussed due to its efficiency at lower concentrations compared to other stabilizers. This aligns with the global push toward greener chemistry and reduced environmental impact. Companies are increasingly adopting this compound to meet regulatory standards while maintaining product performance.
The synthesis of Triphenyl Cyanurate involves the reaction of cyanuric chloride with phenol under controlled conditions. This process yields a high-purity product suitable for demanding applications. Manufacturers emphasize quality control to ensure consistency, as even minor impurities can affect performance in end-use scenarios. Analytical techniques like HPLC and NMR are commonly used to verify purity.
In the electronics industry, Triphenyl Cyanurate is gaining traction as a flame retardant synergist. When combined with other compounds, it enhances fire resistance without compromising electrical properties. This is particularly relevant given the rise in smart devices and IoT technologies, where safety and reliability are paramount. Searches for "flame retardants for electronics" often highlight this compound as a preferred choice.
Market trends indicate steady growth for Triphenyl Cyanurate, driven by expanding applications in Asia-Pacific regions. The compound's versatility and cost-effectiveness make it attractive to manufacturers seeking to balance performance and budget. Industry reports suggest a compound annual growth rate (CAGR) of 5-7% over the next decade, reflecting its enduring relevance.
Storage and handling of Triphenyl Cyanurate require standard precautions for chemical substances. It should be kept in a cool, dry place away from incompatible materials. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) such as gloves and goggles is recommended during handling to ensure safety.
Researchers continue to explore new formulations incorporating Triphenyl Cyanurate, particularly in nanocomposites and advanced coatings. Its compatibility with nanomaterials opens doors to innovative applications in aerospace and renewable energy sectors. As material science evolves, this compound is poised to play a pivotal role in next-generation technologies.
For those sourcing Triphenyl Cyanurate, quality certifications like ISO and REACH compliance are crucial indicators of reliability. Suppliers with robust technical support and documentation are preferred partners for industrial buyers. The compound is typically available in powder or granular form, with packaging options tailored to customer needs.
In conclusion, Triphenyl Cyanurate (CAS No. 1919-48-8) stands as a versatile and valuable chemical in modern industry. From enhancing polymer durability to enabling safer electronics, its applications are both diverse and essential. As innovation drives demand for smarter materials, this compound will undoubtedly remain at the forefront of chemical solutions for years to come.
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